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Compound of Interest

Compound Name: Methyl 5-acetyl-2-bromobenzoate

. Get Quote

Cat. No.: B595905

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-acetyl-2-bromobenzoate is a versatile bifunctional building block in medicinal
chemistry. Its structure, featuring a bromine atom ortho to a methyl ester and an acetyl group in
the para position, offers multiple reactive sites for the synthesis of complex molecular scaffolds.
The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling
reactions, allowing for the introduction of diverse substituents and the construction of novel
heterocyclic systems. This document provides detailed application notes and experimental
protocols for the use of Methyl 5-acetyl-2-bromobenzoate in the synthesis of potential
therapeutic agents, with a focus on its application as a scaffold for kinase and PARP inhibitors.

Chemical Properties

Property

Value

CAS Number

1263286-07-2

Molecular Formula

C10HoBrOs[1]

Molecular Weight 257.08 g/mol [1]
Appearance White to off-white solid

B Soluble in common organic solvents like DMF,
Solubility

DMSO, and chlorinated solvents.
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Applications in Medicinal Chemistry

The unique substitution pattern of Methyl 5-acetyl-2-bromobenzoate makes it a valuable
starting material for the synthesis of a variety of heterocyclic compounds with potential
biological activity. The primary reaction handle is the bromo substituent, which can be readily
functionalized through various cross-coupling reactions.

Synthesis of Biaryl Scaffolds via Suzuki-Miyaura
Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and it can
be effectively applied to Methyl 5-acetyl-2-bromobenzoate to introduce a variety of aryl and
heteroaryl groups. These resulting biaryl structures are common motifs in many kinase
inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Methyl 5-acetyl-2-bromobenzoate (1.0 equiv)
 Arylboronic acid (1.2 equiv)

o Palladium(ll) acetate (Pd(OACc)z2) (2 mol%)

e S-Phos (4 mol%)

o Potassium phosphate (KsPOa4) (2.0 equiv)

e Anhydrous toluene or dioxane

o Water

o Ethyl acetate

e Brine

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b595905?utm_src=pdf-body
https://www.benchchem.com/product/b595905?utm_src=pdf-body
https://www.benchchem.com/product/b595905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

Procedure:

o To an oven-dried Schlenk flask, add Methyl 5-acetyl-2-bromobenzoate, the corresponding
arylboronic acid, and potassium phosphate.

o Add the palladium catalyst and the phosphine ligand.

e Add the anhydrous solvent.

e Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

o Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor the progress
by TLC or LC-MS.

o After completion, cool the reaction to room temperature.

» Dilute with ethyl acetate and wash with water and brine.

» Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel.

Quantitative Data (lllustrative):

The following table provides illustrative yields for Suzuki-Miyaura coupling reactions with
substrates similar to Methyl 5-acetyl-2-bromobenzoate. Actual yields will vary depending on
the specific boronic acid and reaction conditions used.
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Arylboronic Acid Product Reported Yield (%)

) ) Methyl 5-acetyl-2-
Phenylboronic acid 85-95
phenylbenzoate

) ) Methyl 5-acetyl-2-(4-
4-Methoxyphenylboronic acid 80-90
methoxyphenyl)benzoate

) ) ) Methyl 5-acetyl-2-(pyridin-3-
3-Pyridylboronic acid 70-85
yl)benzoate

Data is illustrative and based on general observations for Suzuki-Miyaura couplings of aryl

bromides.

Diagram: Suzuki-Miyaura Coupling Workflow

Work-up & Purification

Click to download full resolution via product page

General workflow for Suzuki-Miyaura coupling.

Synthesis of Amino-derivatives via Buchwald-Hartwig
Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a route to
various anilinic compounds from Methyl 5-acetyl-2-bromobenzoate. These products can
serve as key intermediates for the synthesis of heterocyclic drugs, such as quinazolinones.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.
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Materials:

e Methyl 5-acetyl-2-bromobenzoate (1.0 equiv)

e Amine (1.2 equiv)

e Pd2(dba)s (2 mol%)

o XPhos (4 mol%)

e Sodium tert-butoxide (NaOtBu) (1.4 equiv)

e Anhydrous toluene

e Water

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

Procedure:

In a glovebox, to an oven-dried Schlenk tube, add Pdz(dba)s, XPhos, and NaOtBu.

o Add Methyl 5-acetyl-2-bromobenzoate and the amine.

e Add anhydrous toluene.

e Seal the tube and heat to 80-110 °C with stirring.

e Monitor the reaction by TLC or LC-MS.

e Upon completion, cool the reaction to room temperature.

» Dilute with ethyl acetate and filter through a pad of Celite.
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o Wash the filtrate with water and brine.

e Dry the organic layer over anhydrous Na2SOa, filter, and concentrate.
 Purify the crude product by column chromatography.

Quantitative Data (lllustrative):

Yields for Buchwald-Hartwig amination are highly dependent on the amine substrate.

Amine Product Reported Yield (%)

) Methyl 5-acetyl-2-
Morpholine ) 75-90
(morpholino)benzoate

. Methyl 5-acetyl-2-
Aniline ) 70-85
(phenylamino)benzoate

) Methyl 5-acetyl-2-
Benzylamine ] 65-80
(benzylamino)benzoate

Data is illustrative and based on general observations for Buchwald-Hartwig aminations of aryl

bromides.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle
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Methyl 5-acetyl-2-bromobenzoate

Sonogashira Coupling
(with Terminal Alkyne)

(Alkynyl Intermediate)

Intramolecular Cyclization

(Fused Heterocyclic Cora

Further Functionalization
(e.g., Amidation, Reduction)

Potential PARP Inhibitor

Biological Evaluation
(PARP Inhibition Assay)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b595905#methyl-5-acetyl-2-bromobenzoate-in-
medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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